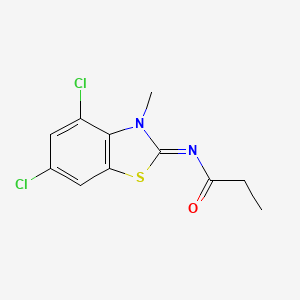
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide, also known as COC-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
作用機序
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide is a small molecule inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and activation of gene expression. This results in the induction of cell cycle arrest, apoptosis, and differentiation of cancer cells, as well as neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation by regulating the expression of genes involved in these processes. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation by activating genes involved in neuroprotection. In inflammatory disorders, it has been shown to reduce inflammation by regulating the expression of genes involved in the inflammatory response.
実験室実験の利点と制限
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor of HDACs, which makes it easy to administer and study in vitro and in vivo. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. In addition, the optimal dose and treatment duration of this compound may vary depending on the disease and cell type being studied.
将来の方向性
There are several future directions for research on N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and signaling pathways. In addition, there is a need to develop more specific and potent HDAC inhibitors, which may have fewer off-target effects and better therapeutic efficacy. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials, which may provide valuable information for its potential use as a therapeutic agent.
合成法
The synthesis of N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2-chloro-6-methylpyridine with sodium amide. The resulting intermediate is then reacted with ethyl cyanoacetate to form the corresponding cyanoester. This is followed by hydrolysis of the cyanoester to give the carboxylic acid. The final step involves the reaction of the carboxylic acid with oxalyl chloride and subsequent reaction with ammonia to give this compound.
科学的研究の応用
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. HDAC inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders, such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-2-3-11(8-15-10)12(17)16-13(9-14)4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHUMGURMAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

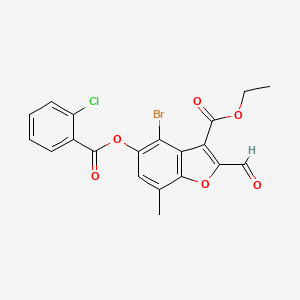
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)
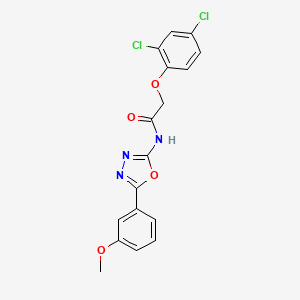
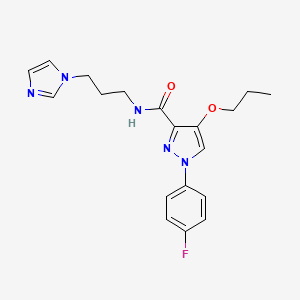

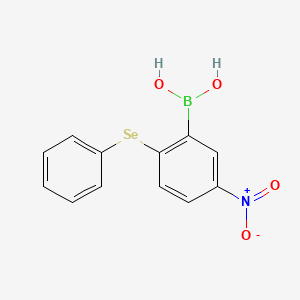
![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)
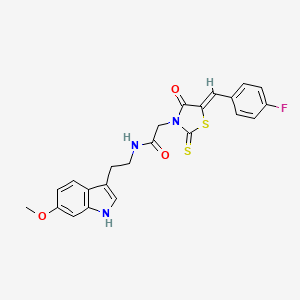
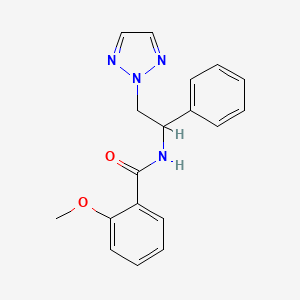

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)
